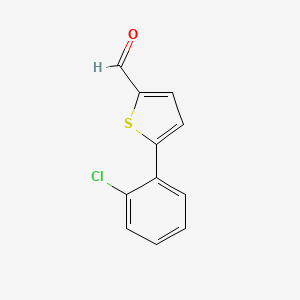

5-(2-Chlorophenyl)thiophene-2-carbaldehyde

Vue d'ensemble

Description

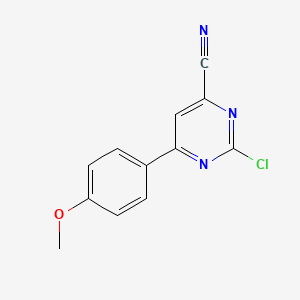

“5-(2-Chlorophenyl)thiophene-2-carbaldehyde” is a chemical compound with the CAS Number: 356570-11-1 . It has a molecular weight of 222.69 . The IUPAC name for this compound is 5-(2-chlorophenyl)-2-thiophenecarbaldehyde .

Synthesis Analysis

The synthesis of thiophene derivatives like “5-(2-Chlorophenyl)thiophene-2-carbaldehyde” often involves condensation reactions. Notable methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Molecular Structure Analysis

The molecular formula of “5-(2-Chlorophenyl)thiophene-2-carbaldehyde” is C11H7ClOS . The InChI code for this compound is 1S/C11H7ClOS/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H .

Chemical Reactions Analysis

Thiophene derivatives, including “5-(2-Chlorophenyl)thiophene-2-carbaldehyde”, are essential heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules also play a prominent role in the advancement of organic semiconductors .

Physical And Chemical Properties Analysis

“5-(2-Chlorophenyl)thiophene-2-carbaldehyde” is a powder at room temperature . The compound is stored at room temperature .

Applications De Recherche Scientifique

Medicinal Chemistry

Thiophene-based analogs are of great interest to scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anticancer Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer . This makes them a promising area of research in the development of new cancer treatments.

Anti-inflammatory Properties

Thiophene derivatives also exhibit anti-inflammatory properties . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Antimicrobial Properties

Thiophene-derived Schiff base complexes have shown higher activities against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, fungi Candida albicans, and protozoa Leishmania major compared to the ligand . This suggests potential applications in the development of new antimicrobial agents.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes them useful in a variety of industrial applications where corrosion resistance is important.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This is a rapidly growing field with potential applications in a variety of electronic devices.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in a variety of applications, including display technology for televisions and smartphones.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives also play a role in the development of organic field-effect transistors (OFETs) . OFETs are a type of transistor that uses an organic semiconductor in its channel.

Orientations Futures

Thiophene-based analogs, including “5-(2-Chlorophenyl)thiophene-2-carbaldehyde”, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research aims to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .

Mécanisme D'action

Target of Action

The primary targets of 5-(2-Chlorophenyl)thiophene-2-carbaldehyde are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-(2-Chlorophenyl)thiophene-2-carbaldehyde are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of 5-(2-Chlorophenyl)thiophene-2-carbaldehyde’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . .

Propriétés

IUPAC Name |

5-(2-chlorophenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClOS/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEKFPAEXOYFGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(S2)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Chlorophenyl)thiophene-2-carbaldehyde | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine](/img/structure/B2456783.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2456786.png)

![(Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2456789.png)

![(Z)-N-(6-ethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2456790.png)

![Ethyl 7-chloro-2-oxo-4-{[2-(2-thienyl)ethyl]amino}-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2456798.png)

![N-(2,4-dimethylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2456799.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2456800.png)

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N,N-diethylacetamide](/img/structure/B2456803.png)